molecular formula C14H8Cl2N4O2S B11665430 2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B11665430
M. Wt: 367.2 g/mol
InChI Key: VHGCUUYCLNWCJE-REZTVBANSA-N
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Description

2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dichloro-nitrobenzylidene group attached to a hydrazinyl-benzothiazole core

Preparation Methods

The synthesis of 2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2,6-dichloro-3-nitrobenzaldehyde with 2-hydrazinyl-1,3-benzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzothiazole core can bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole include:

Properties

Molecular Formula

C14H8Cl2N4O2S

Molecular Weight

367.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichloro-3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H8Cl2N4O2S/c15-9-5-6-11(20(21)22)13(16)8(9)7-17-19-14-18-10-3-1-2-4-12(10)23-14/h1-7H,(H,18,19)/b17-7+

InChI Key

VHGCUUYCLNWCJE-REZTVBANSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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